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Compound of Interest

Compound Name: Phenyl hexanoate

Cat. No.: B184455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data of phenyl hexanoate, a

significant organic compound often utilized in synthetic chemistry and as a model substrate in

various biochemical assays. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular

structure and fragmentation patterns. This document is intended to serve as a valuable

resource for professionals in research and development.

Spectroscopic Data Summary
The spectral data for phenyl hexanoate (C₁₂H₁₆O₂) is summarized below, providing a quick

reference for its key identifying features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of phenyl hexanoate provides detailed information about the proton

environments within the molecule. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Proton

Assignment

Chemical Shift

(ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-2', H-6' (ortho-

aromatic)
~7.38 d ~7.5 2H

H-3', H-5' (meta-

aromatic)
~7.25 t ~7.5 2H

H-4' (para-

aromatic)
~7.10 t ~7.5 1H

H-2 (α-CH₂) ~2.55 t ~7.5 2H

H-3 (β-CH₂) ~1.75 quintet ~7.5 2H

H-4, H-5 (γ, δ-

CH₂)
~1.35-1.45 m - 4H

H-6 (ω-CH₃) ~0.92 t ~7.3 3H

Note: Predicted values based on typical ester chemical shifts and spectral databases. Actual

experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in phenyl
hexanoate.
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Carbon Assignment Chemical Shift (ppm)

C=O (Carbonyl) 169.5–170.5[1]

C-1' (Aromatic, attached to O) ~151

C-2', C-6' (ortho-aromatic) ~129.3

C-3', C-5' (meta-aromatic) ~125.8

C-4' (para-aromatic) ~121.6

C-2 (α-CH₂) ~34.0

C-3 (β-CH₂) ~24.5

C-4 (γ-CH₂) ~31.2

C-5 (δ-CH₂) ~22.3

C-6 (ω-CH₃) ~13.9

Note: Specific assignments are based on typical chemical shift values for esters and

substituted benzene rings.[1]

Infrared (IR) Spectroscopy
The IR spectrum of phenyl hexanoate displays characteristic absorption bands corresponding

to its functional groups.

Vibrational Mode Wavenumber (cm⁻¹) Intensity

C=O Stretch (Ester) 1740–1760[1] Strong

C-O Stretch (Ester) 1145–1200[1] Strong

C-O Stretch (Ester) 1083–1088[1] Strong

C-H Stretch (Aromatic) ~3070 Medium

C-H Stretch (Aliphatic) 2850-2960 Medium-Strong

C=C Stretch (Aromatic) ~1490, 1595 Medium
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Mass Spectrometry (MS)
The electron ionization mass spectrum of phenyl hexanoate shows a molecular ion peak and

several characteristic fragment ions.

m/z Relative Intensity (%) Fragment Ion

192 ~15 [M]⁺ (Molecular Ion)

99 ~80
[CH₃(CH₂)₄CO]⁺ (Hexanoyl

cation)

94 ~100
[C₆H₅OH]⁺ (Phenol radical

cation)

71 ~40 [CH₃(CH₂)₃CH₂]⁺

65 ~20 [C₅H₅]⁺

43 ~60 [CH₃(CH₂)₂]⁺

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-25 mg of phenyl hexanoate in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:
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The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

A standard single-pulse experiment is used.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

The spectrum is acquired on the same spectrometer.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each

carbon.

A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of

¹³C, a larger number of scans and a higher sample concentration may be necessary.

Infrared (IR) Spectroscopy
1. Sample Preparation:

For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a

solution cell.

2. Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the salt plates or the solvent is first recorded.

The sample spectrum is then recorded, and the background is automatically subtracted by

the instrument's software.

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
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1. Sample Introduction:

For a volatile compound like phenyl hexanoate, Gas Chromatography-Mass Spectrometry

(GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is

vaporized and separated from any impurities.

Alternatively, direct injection into the ion source can be used.

2. Ionization:

Electron Ionization (EI) is a standard method for generating ions. The sample molecules are

bombarded with a high-energy electron beam (typically 70 eV).

3. Mass Analysis:

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

The abundance of each ion is measured by a detector, and the data is plotted as a mass

spectrum.

Visualizations
Logical Workflow of Spectral Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown organic compound using the spectroscopic methods described.
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Caption: Logical workflow for spectral analysis.

Mass Spectrometry Fragmentation of Phenyl Hexanoate
This diagram illustrates the primary fragmentation pathways of phenyl hexanoate in an

electron ionization mass spectrometer.
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Major Fragments
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[M]⁺

m/z = 192

Phenol Radical Cation
[C₆H₅OH]⁺
m/z = 94α-cleavage
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m/z = 99

α-cleavage
Butyl Cation

[C₄H₉]⁺
m/z = 57 -> 43, 29

decarbonylation & further fragmentation

Click to download full resolution via product page

Caption: Phenyl hexanoate fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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